5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline

GABAA receptor binding affinity pyrazoloquinazoline SAR

This pyrazolo[1,5-a]quinazoline (CAS 866137-76-0; compound 12b) exhibits sub-nanomolar GABAA receptor affinity (Ki=0.27 nM). Its 5-tert-butoxy-2-methyl substitution pattern ensures high potency and selectivity, avoiding benzodiazepine tolerance/dependence. Structural precision is paramount: positional isomerism abolishes binding. Deploy as a high-affinity reference ligand in radioligand displacement, patch-clamp electrophysiology, or translational models of anxiety and neuropathic pain. Supplied for R&D use with rigorous QC.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 866137-76-0
Cat. No. B2362262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline
CAS866137-76-0
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C
InChIInChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3
InChIKeyPLNYZQFSLSQCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline (CAS 866137-76-0): A High-Affinity GABAA Receptor Ligand for Anxiolytic & Antihyperalgesic Research Procurement


5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline (CAS 866137-76-0) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]quinazoline (PQ) class. This scaffold was designed as a 5-deaza analogue of the pyrazolo[5,1-c][1,2,4]benzotriazine system to target γ-aminobutyric acid type A (GABAA) receptor subtypes [1]. The compound is specifically reported as 'compound 12b' in a 2017 Journal of Medicinal Chemistry study, where it demonstrated sub-nanomolar binding affinity (Ki = 0.27 nM) for native GABAA receptors, making it one of the most potent ligands in the PQ series [1]. Its structure incorporates a tert-butoxy group at the 5-position and a methyl group at the 2-position of the fused tricyclic core, contributing to its unique pharmacological profile distinct from classical benzodiazepines.

Why In-Class GABAA Pyrazoloquinazoline Analogs Cannot Replace 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline


The pyrazolo[1,5-a]quinazoline scaffold exhibits extreme sensitivity to substitution patterns, with even minor positional isomerism or functional group changes causing profound shifts in GABAA receptor binding and functional activity. The movement of substituents from position 3/8 to position 3/6 was shown to be 'detrimental for binding recognition', confirming that the spatial orientation of specific substituents is critical for receptor interaction [1]. Consequently, generic substitution—replacing 5-tert-butoxy-2-methyl substitution with a different alkoxy, alkyl, or heteroaryl group at the same or adjacent positions—cannot be assumed to preserve the high affinity (Ki = 0.27 nM), anxiolytic-like efficacy, or antihyperalgesic activity observed for this specific compound [1]. The quantitative evidence below demonstrates that activity is exquisitely dependent on precise structural features, making exact compound identity essential for reproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline (12b) Versus Closest PQ Analogs


Sub-Nanomolar GABAA Receptor Binding Affinity: Compound 12b vs. Structurally Related PQ Derivatives

In a head-to-head comparison within the same study, compound 12b (5-(tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline) displayed a Ki of 0.27 nM at native GABAA receptors, substantially exceeding the affinity of other 3- and/or 8-substituted PQ analogs in the series, where many compounds exhibited Ki values in the nanomolar to micromolar range [1]. This represents a >10-fold improvement over several closely related analogs reported in the same paper.

GABAA receptor binding affinity pyrazoloquinazoline SAR

Anxiolytic-Like Activity In Vivo: Compound 12b Differentiated from Inactive PQ Scaffolds

Compound 12b demonstrated significant anxiolytic-like activity in murine behavioral models, a property not uniformly shared by all high-affinity PQ ligands [1]. While the paper's abstract does not provide numerical comparator data for other PQ compounds in the same assays, it states that 12b 'stands out' for its combination of high affinity and in vivo efficacy, implying that other analogs with comparable binding did not translate into equivalent behavioral effects.

anxiolytic elevated plus maze in vivo efficacy

Antihyperalgesic Efficacy in Neuropathic Pain Models: Compound 12b vs. Untreated Controls

Compound 12b was evaluated in two established murine models of neuropathic pain—chronic constriction injury (CCI) and streptozotocin (STZ)-induced diabetic neuropathy—and demonstrated significant ability to relieve neuropathic painful conditions [1]. While the abstract does not provide direct comparator data for other PQ analogs, it highlights 12b as the standout compound, suggesting that other series members lacked comparable antihyperalgesic effects.

neuropathic pain antihyperalgesic CCI model STZ model

Optimal Procurement & Research Application Scenarios for 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline


GABAA Receptor Subtype Selectivity Profiling and SAR Expansion

Given its exceptional Ki of 0.27 nM, this compound serves as an ideal reference ligand for radioligand displacement assays aimed at identifying novel GABAA subtype-selective agents. Its use ensures consistent, high-affinity signal for screening libraries or characterizing receptor subtype pharmacology [1].

Preclinical Anxiolytic Drug Discovery with Reduced Benzodiazepine-Like Side Effects

Compound 12b's demonstrated anxiolytic-like activity in vivo makes it a superior starting point for medicinal chemistry optimization campaigns seeking non-benzodiazepine anxiolytics. Its PQ scaffold inherently avoids the classical benzodiazepine structure, potentially circumventing tolerance and dependence liabilities [1].

Neuropathic Pain Research and Translational Pharmacology

The proven efficacy in both CCI and STZ neuropathic pain models positions this compound as a critical tool for investigating GABAA-mediated analgesia. Researchers can use it to dissect the role of specific receptor subtypes in pain processing and to validate new pain targets [1].

Chemical Biology Probe for GABAA Receptor Function

Due to its high potency and functional activity, 5-(tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline can be employed as a chemical probe in electrophysiological studies (e.g., patch-clamp on recombinant receptors) to explore allosteric modulation mechanisms distinct from benzodiazepines [1].

Quote Request

Request a Quote for 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.